molecular formula C16H10BrClO2 B2748579 [3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone CAS No. 67534-85-4

[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone

Cat. No.: B2748579
CAS No.: 67534-85-4
M. Wt: 349.61
InChI Key: LXLMSCCVBGOHBJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-benzofuran-2-ylmethanone is a halogenated aromatic ketone featuring a benzofuran core substituted with a bromomethyl group at position 3 and a 4-chlorophenylmethanone moiety at position 2. The bromomethyl group confers reactivity for nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic chemistry for constructing complex molecules .

Properties

IUPAC Name

[3-(bromomethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO2/c17-9-13-12-3-1-2-4-14(12)20-16(13)15(19)10-5-7-11(18)8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLMSCCVBGOHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone typically involves the bromination of a benzofuran derivative followed by a Friedel-Crafts acylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Friedel-Crafts acylation involves the reaction of the brominated benzofuran with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-1-benzofuran-2-ylmethanone can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Medicine:

    Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins or enzymes. This interaction can lead to the inhibition or modulation of the activity of these proteins or enzymes, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

A. Benzofuran vs. Thiophene Derivatives

  • (5-Amino-3-methylthiophen-2-yl)(4-chlorophenyl)methanone (): Replacing the benzofuran with a thiophene ring alters electronic properties. Thiophene’s lower aromaticity compared to benzofuran may reduce conjugation with the methanone group, affecting redox behavior and binding affinity in biological systems.

B. Dihydrobenzofuran Derivatives

  • (4-Chlorophenyl)(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2,3-dihydrobenzofuran-2-yl)methanone (3ac) (): The saturated 2,3-dihydrobenzofuran ring enhances rigidity and steric bulk. The tert-butyl and hydroxyphenyl substituents improve solubility in nonpolar solvents and antioxidant activity, respectively. This compound has a higher melting point (179–180°C) compared to non-saturated analogs, reflecting increased crystallinity .
Substituent Effects

A. Bromomethyl vs. Sulfinylmethyl Groups

  • In contrast, the bromomethyl group in the target compound offers superior leaving-group capability for SN2 reactions or Suzuki couplings.

B. Electron-Withdrawing Substituents

  • (4-Chlorophenyl)[3-[(4-chlorophenyl)sulfonyl]phenyl]methanone (): The sulfonyl group is strongly electron-withdrawing, stabilizing the methanone via resonance. Bromomethyl, while also electron-withdrawing, primarily directs reactivity toward alkylation or elimination pathways.
Physical and Chemical Properties
Compound Molecular Weight Melting Point Key Functional Groups
3-(Bromomethyl)-1-benzofuran-2-ylmethanone (Target) ~371.6 g/mol* Not reported Bromomethyl, benzofuran, methanone
(4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone () ~314.7 g/mol Not reported Methoxy, methyl, benzofuran
(4-Chlorophenyl)(3-sulfinylmethyl-1-benzofuran-2-yl)methanone () 429.3 g/mol Not reported Sulfinylmethyl
3ac () 475.1 g/mol 179–180°C Dihydrobenzofuran, tert-butyl

*Calculated based on molecular formula C₁₆H₁₀BrClO₂.

Biological Activity

3-(Bromomethyl)-1-benzofuran-2-ylmethanone, with CAS number 67534-85-4, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in cancer therapeutics and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.

The molecular formula of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is C16H10BrClO2, with a molecular weight of 349.61 g/mol. The compound features a bromomethyl group attached to a benzofuran ring and a chlorophenyl group linked to the methanone moiety, which may influence its reactivity and biological properties.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 3-(Bromomethyl)-1-benzofuran-2-ylmethanone. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Testing : In vitro assays using the MTT method demonstrated that derivatives containing the bromomethyl group exhibit enhanced cytotoxicity against several cancer cell lines, including K562 (human leukemia) and SiHa (cervical cancer) cells. The IC50 values for these compounds were reported to be less than 50 µM in some cases, indicating significant growth inhibition compared to control groups .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS). Flow cytometry analyses revealed that exposure to 3-(Bromomethyl)-1-benzofuran-2-ylmethanone led to increased levels of phosphatidylserine on the cell surface, a hallmark of early apoptosis .
CompoundCell LineIC50 (µM)Mechanism
3-(Bromomethyl)-1-benzofuran-2-ylmethanoneK562<50ROS generation and apoptosis
Other derivativesSiHa<40Autophagy induction

2. Antimicrobial Activity

In addition to its anticancer properties, 3-(Bromomethyl)-1-benzofuran-2-ylmethanone has shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against both standard and clinical strains of bacteria:

  • Antibacterial Testing : The compound was screened against various bacterial strains, demonstrating significant inhibition at certain concentrations. This suggests its potential as a lead compound in developing new antibacterial agents .

Case Studies

A notable case study involved the synthesis and biological evaluation of several benzofuran derivatives, including 3-(Bromomethyl)-1-benzofuran-2-ylmethanone). Researchers found that modifications in the benzofuran structure influenced both cytotoxicity and selectivity towards cancer cells versus normal cells. Compounds with bromine substitutions exhibited increased cytotoxicity across multiple cell lines while maintaining lower toxicity towards non-cancerous cells .

Q & A

What are the optimized synthetic routes for 3-(Bromomethyl)-1-benzofuran-2-ylmethanone, and how are critical intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core via cyclization of substituted phenols, followed by bromomethylation using reagents like NBS (N-bromosuccinimide) under radical or photochemical conditions. The 4-chlorophenyl ketone moiety is introduced via Friedel-Crafts acylation or Suzuki coupling. Critical intermediates (e.g., 3-methyl-1-benzofuran precursors) are characterized using ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight . For crystalline intermediates, single-crystal X-ray diffraction (e.g., SHELX refinement) provides unambiguous structural confirmation, as demonstrated in related brominated benzofuran derivatives .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl carbon (δ ~190 ppm).
    • FT-IR : Confirms C=O stretching (~1680 cm⁻¹) and C-Br vibrations (~560 cm⁻¹).
  • Crystallography :
    Single-crystal X-ray diffraction using SHELXL (e.g., R factor < 0.05) resolves bond lengths and angles. For example, in analogous structures, mean C-C bond lengths are 1.39–1.48 Å, and Br-C distances are ~1.93 Å .
ParameterValue (Example)TechniqueEvidence ID
R factor0.036SHELXL
Mean C-C bond length0.004 ÅX-ray diffraction
Temperature173 KData collection

How can molecular docking studies using AutoDock4 elucidate the binding interactions of this compound with biological targets?

Answer:
AutoDock4 enables flexible ligand docking by simulating receptor side-chain mobility. For brominated methanones:

Grid parameterization : Focus on the bromomethyl group’s electrophilic region and the 4-chlorophenyl hydrophobic pocket.

Scoring function : Evaluate binding affinity (ΔG) using the Lamarckian genetic algorithm.

Validation : Compare docking poses with crystallographic data (e.g., hydrogen bonds < 3.0 Å, steric complementarity). Related studies highlight the importance of noncovalent interactions (e.g., π-π stacking with aromatic residues) .

What strategies resolve contradictions in crystallographic data refinement for brominated benzofuran derivatives?

Answer:
Discrepancies in R factors or bond lengths arise from crystal twinning , disorder , or poor data resolution . Mitigation strategies include:

  • SHELXD : For initial phasing of problematic datasets.
  • Multi-solvent masking : To resolve disordered bromine atoms.
  • Validation tools : CheckCIF for geometric outliers. For example, SHELX-refined structures with R < 0.05 and data-to-parameter ratios > 15 ensure reliability .

How does the bromomethyl group's electronic environment influence reactivity in cross-coupling reactions?

Answer:
The bromomethyl group’s electrophilicity and leaving-group ability are analyzed via:

  • Multiwfn : Calculates Fukui indices (ƒ⁺) to identify electrophilic sites.
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., bromine δ⁺ in C-Br).
  • DFT studies : Predict activation energies for SN2 or Suzuki-Miyaura reactions. Evidence shows bromomethyl groups undergo nucleophilic substitution 10× faster than chloromethyl analogs .

What role do noncovalent interactions play in the supramolecular assembly of this compound, and how can they be analyzed computationally?

Answer:
Noncovalent interactions (NCIs) drive crystal packing and stability:

  • NCI plots (via Multiwfn): Visualize van der Waals interactions (green regions) and hydrogen bonds (blue).
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···Br contacts ~12% in related structures).
  • CrystalExplorer : Maps π-π stacking (3.5–4.0 Å interplanar distances) .

How can researchers validate the purity and stability of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone under varying experimental conditions?

Answer:

  • HPLC : Purity > 98% (retention time compared to standards).
  • TGA/DSC : Assess thermal stability (decomposition > 200°C).
  • Accelerated stability studies : Monitor degradation in DMSO/water (1:1) via LC-MS over 72 hours. Related compounds show <5% degradation at 25°C .

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